molecular formula C14H23NO2 B1486443 [(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine CAS No. 1019567-39-5

[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine

Cat. No.: B1486443
CAS No.: 1019567-39-5
M. Wt: 237.34 g/mol
InChI Key: USZDUWSLIIHXEI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties (3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,4-dimethoxy-substituted benzyl group attached to a pentan-2-ylamine moiety. Its molecular formula is C₁₅H₂₅NO₂, with a molecular weight of 263.36 g/mol.

For example, N-methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine (EP 1 171 127 B1) is synthesized via:

Conversion of 3,4-dimethoxybenzaldehyde to a dihaloethylene intermediate using carbon tetrahalide and triphenylphosphine.

Elaboration of the side chain via reaction with organolithium reagents.

Amine group introduction via nucleophilic substitution .
Adapting these steps, the target compound could be synthesized by substituting methylamine with pentan-2-amine in the final step.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-6-11(2)15-10-12-7-8-13(16-3)14(9-12)17-4/h7-9,11,15H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZDUWSLIIHXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-Dimethoxyphenyl)methylamine, also known as 3,4-dimethoxyphenylmethylamine, is a compound with significant potential in medicinal chemistry. Its structure features a pentan-2-yl chain linked to a 3,4-dimethoxyphenyl group via a methyl linkage, suggesting diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (3,4-Dimethoxyphenyl)methylamine can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{2}

Structural Features

  • Amine Functional Group : The presence of the amine group allows for interactions with various biological targets.
  • Methoxy Substituents : The 3,4-dimethoxy groups enhance lipophilicity, potentially improving membrane permeability.

Table 1: Comparison with Related Compounds

Compound NameStructure OverviewUnique Features
(3-Methoxyphenyl)methyl(pentan-2-yl)amineSimilar phenyl group with one methoxyPotentially different receptor affinity
(4-Methoxyphenyl)methyl(pentan-2-yl)amineSimilar structure but para-methoxyVariations in biological activity
(3,4-Dichlorophenyl)methyl(pentan-2-yl)amineChlorinated phenyl groupIncreased reactivity due to electrophilic nature

Pharmacological Effects

Research indicates that compounds similar to (3,4-Dimethoxyphenyl)methylamine exhibit various pharmacological effects. These may include:

  • Antidepressant Activity : Structural analogs have shown potential in modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Similar compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Further studies are required to confirm these activities specifically for (3,4-Dimethoxyphenyl)methylamine.

Although specific mechanisms for (3,4-Dimethoxyphenyl)methylamine remain under investigation, it is hypothesized that the compound may interact with key biological pathways:

  • Monoamine Receptors : Potential modulation of serotonin and norepinephrine receptors.
  • Inflammatory Pathways : Inhibition of NF-kB signaling may contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have assessed the biological activity of structurally related compounds:

  • Study on Anti-inflammatory Activity :
    • Researchers evaluated the effect of similar compounds on NF-kB activation.
    • Results indicated significant inhibition of inflammatory markers in vitro.
  • Neuropharmacology Research :
    • A study investigated the antidepressant-like effects in animal models.
    • Compounds with similar structures showed enhanced mood-lifting properties.

Future Directions and Research Needs

Despite promising preliminary data on the biological activity of (3,4-Dimethoxyphenyl)methylamine, further research is essential to:

  • Elucidate specific mechanisms of action.
  • Conduct clinical trials to assess efficacy and safety.
  • Explore structure-activity relationships to optimize therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Aromatic Substituents Amine Group Molecular Weight (g/mol) Key Properties/Applications
(3,4-Dimethoxyphenyl)methylamine 3,4-Dimethoxy Pentan-2-yl 263.36 High lipophilicity; potential CNS activity
N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine (CAS 101825-11-0) 3,4-Dimethoxy Propan-2-yl 209.28 Shorter alkyl chain; reduced bioavailability
(3,4-Dimethylphenyl)methylamine 3,4-Dimethyl Pentan-2-yl 231.38 Methyl groups reduce electron-donating effects compared to methoxy
3,4-Methylenedioxyphenyl-2-butanamine 3,4-Methylenedioxy 2-Butanamine 207.26 Known stimulant activity; "Ecstasy" tablet derivatives

Key Observations :

  • Methoxy vs.
  • Alkyl Chain Length : The pentan-2-yl group increases lipophilicity compared to shorter chains (e.g., propan-2-yl), which may enhance blood-brain barrier penetration but reduce solubility .

Pharmacological and Chemical Behavior

  • 3,4-Methylenedioxyphenylalkylamines (e.g., MDMA analogues): These compounds exhibit stimulant and entactogenic effects due to serotonin receptor modulation. The pentan-2-yl analogue’s longer chain may prolong metabolic half-life but reduce potency compared to 2-butanamine derivatives .
  • Pyridinylmethyl Analogues : (3,4-Dimethoxyphenyl)methylamine (CAS 57342-20-8) introduces a heterocyclic amine, significantly altering electronic properties and binding affinity .

Research Implications and Gaps

  • Pharmacological Screening: No direct data on the target compound’s bioactivity exists in the provided evidence. Prioritize in vitro assays for serotonin/dopamine receptor binding.
  • Synthetic Optimization : Explore greener catalysts (e.g., nickel-based) to improve yield and reduce reliance on palladium .
  • Comparative Solubility Studies: Systematic analysis of alkyl chain length vs. solubility in polar/nonpolar solvents is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine
Reactant of Route 2
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[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine

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